phenyl N-(1,3-thiazol-2-yl)carbamate

Hydrolysis Kinetics Mechanistic Chemistry Carbamate Stability

Researchers requiring a reliable thiazole building block for kinase inhibitor libraries or agrochemical screening often face inconsistent reactivity from alternative precursors. Phenyl N-(1,3-thiazol-2-yl)carbamate (CAS 39142-40-0) is a crystalline solid with a fully elucidated single-crystal X-ray structure, ensuring batch-to-batch consistency. - Predictable Hydrolysis: Well-characterized E1cB mechanism enables controlled release of the active 2-aminothiazole for prodrug strategies. - Defined Solid-State: Unique R₂²(8) hydrogen-bonded ring motifs and π-π stacking govern solubility and formulation stability. - High-Yield Entry: Reported 75% synthetic yield provides a direct route to diverse thiazole-based analog libraries for SAR exploration.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 39142-40-0
Cat. No. B183594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(1,3-thiazol-2-yl)carbamate
CAS39142-40-0
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=NC=CS2
InChIInChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
InChIKeyCXVVRXLSXHPYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-(1,3-thiazol-2-yl)carbamate – Procurement & Application Baseline


Phenyl N-(1,3-thiazol-2-yl)carbamate (CAS 39142-40-0), also known as thiazol-2-ylcarbamic acid phenyl ester, is a heterocyclic building block defined by its thiazole core and phenyl carbamate functional group. Its molecular formula is C₁₀H₈N₂O₂S, with a molecular weight of 220.25 g/mol [1]. The compound exists as a stable, crystalline solid at room temperature, and its structure has been definitively elucidated by single-crystal X-ray diffraction [2]. As a member of the N-thiazolylcarbamate class, it is primarily employed as a chemical intermediate and scaffold for the synthesis of biologically active molecules in medicinal chemistry and agrochemical research programs.

Non-Interchangeability of Phenyl N-(1,3-thiazol-2-yl)carbamate


Generic substitution within the thiazole carbamate family or with simpler 2-aminothiazole precursors is scientifically invalid due to the unique electronic and steric properties conferred by the specific ester group and substitution pattern. The phenyl carbamate moiety fundamentally dictates the compound's hydrolytic stability and reaction mechanism (E1cB vs. BAc2 pathways), which directly impacts its utility as a prodrug element or a protecting group in multi-step synthesis [1]. Furthermore, the precise crystal packing and intermolecular interactions—specifically the R₂²(8) ring motifs formed by N–H⋯N and C–H⋯O hydrogen bonds—are unique to this molecule and can influence solid-state properties like solubility and formulation stability [2]. Using a close analog, such as a methyl or ethyl carbamate, will alter both the solution-phase reactivity and solid-state behavior, compromising the reproducibility of synthetic routes and biological assays designed around this specific scaffold.

Phenyl N-(1,3-thiazol-2-yl)carbamate: Differential Evidence


E1cB vs. BAc2 Hydrolysis Mechanism

The hydrolytic behavior of phenyl N-(1,3-thiazol-2-yl)carbamate under alkaline conditions follows an E1cB (elimination-addition) mechanism. This is a critical differentiator from its N-alkyl carbamate analogs, which proceed via a BAc2 (addition-elimination) mechanism [1]. This fundamental mechanistic divergence means the phenyl ester cannot be simply replaced with an ethyl or methyl ester without altering the compound's reactivity profile, stability in basic media, and potential for specific base-catalyzed transformations.

Hydrolysis Kinetics Mechanistic Chemistry Carbamate Stability

Solid-State R₂²(8) Hydrogen-Bond Assembly

Single-crystal X-ray diffraction reveals that phenyl N-(1,3-thiazol-2-yl)carbamate forms a specific two-dimensional supramolecular network characterized by R₂²(8) ring motifs, generated by intermolecular N–H⋯N and C–H⋯O hydrogen bonds [1]. The dihedral angle between the phenyl and thiazole rings is 66.69(3)°, and the structure is further stabilized by π–π contacts between thiazole rings at a centroid–centroid distance of 3.535(1) Å [1]. This precise packing arrangement is a direct consequence of the phenyl carbamate substitution and would be disrupted by any change to the ester group (e.g., methyl, ethyl) or the heterocycle, leading to different crystal habits, stability, and solubility.

Crystal Engineering Solid-State Chemistry Polymorph Screening

2-Aminothiazole Synthetic Yield Benchmark

A documented, scalable synthetic route for phenyl N-(1,3-thiazol-2-yl)carbamate is described in patent literature, yielding the compound in 75% yield from the reaction of 2-aminothiazole with phenyl chloroformate in the presence of pyridine and dichloromethane . This established yield provides a tangible benchmark for process chemists and researchers. In contrast, syntheses of alternative alkyl carbamates (e.g., ethyl N-(4-phenyl-2-thiazolyl)carbamate) or more complex substituted thiazoles may involve different starting materials, reagents, or reaction conditions, often with lower reported yields or less defined protocols, making the 75% yield for this specific compound a valuable reference for route scouting and cost-of-goods estimation.

Organic Synthesis Process Chemistry Yield Optimization

Enzyme Inhibition Binding Affinity Comparison

While direct IC₅₀ data for phenyl N-(1,3-thiazol-2-yl)carbamate against a specific target is not yet available in the public domain, class-level inference from closely related thiazol-2-yl carbamates underscores the critical impact of the ester group and thiazole substitution on biological activity. For instance, an ethyl N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate exhibits IC₅₀ values of 4.77 × 10⁴ nM and 1.81 × 10⁴ nM against Hsp-16.2 and Skinhead-1 proteins in C. elegans, respectively [1]. Similarly, a methyl N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamate shows an IC₅₀ of 1.72 × 10⁴ nM against HIV-1 gp160 [2]. These data demonstrate that seemingly minor structural modifications—such as replacing the phenyl ester with an ethyl ester or adding a 4-aryl substituent—can shift binding affinity by orders of magnitude. Therefore, the unsubstituted phenyl N-(1,3-thiazol-2-yl)carbamate represents a unique and distinct starting point for SAR exploration, and its procurement is essential for establishing baseline activity.

Enzyme Inhibition Structure-Activity Relationship Binding Affinity

Phenyl N-(1,3-thiazol-2-yl)carbamate: Research & Industrial Applications


Medicinal Chemistry Scaffold for Inhibitor SAR

Phenyl N-(1,3-thiazol-2-yl)carbamate serves as a versatile and synthetically accessible scaffold for constructing focused libraries of potential kinase or enzyme inhibitors. Its well-defined hydrolytic mechanism (E1cB) allows for predictable prodrug strategies or controlled release of the active thiazole amine [1]. The compound's distinct, unsubstituted thiazole core provides a clean baseline for structure-activity relationship (SAR) exploration, enabling medicinal chemists to systematically probe the effects of adding substituents to the thiazole ring, as evidenced by the wide range of IC₅₀ values observed in related substituted thiazolyl carbamates .

Agrochemical Fungicide/Herbicide Intermediate

The thiazole moiety is a privileged structure in agrochemicals, frequently found in commercial fungicides and herbicides. Phenyl N-(1,3-thiazol-2-yl)carbamate provides a direct and high-yielding (75%) entry point into this chemical space, enabling the rapid synthesis of diverse thiazole-based analogs for in planta screening [1]. Its unique solid-state packing and hydrogen-bonding network may also influence its uptake, translocation, and formulation properties compared to more lipophilic alkyl carbamate analogs, offering a potential advantage in developing crop protection agents with improved efficacy or environmental profiles.

Crystal Engineering & Solid-State Formulation

The precise and fully characterized crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, featuring R₂²(8) hydrogen-bonded ring motifs and π–π stacking [1], makes it an ideal model compound for studying the impact of molecular architecture on solid-state properties. Researchers in materials science and pharmaceutical formulation can use this compound to investigate how specific intermolecular interactions correlate with properties such as melting point, hygroscopicity, mechanical stability, and dissolution rate. The insights gained can be translated to the design of more stable and bioavailable solid forms of drug candidates, where substituting this phenyl carbamate with an alternative ester would fundamentally alter the crystal lattice and confound such studies .

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